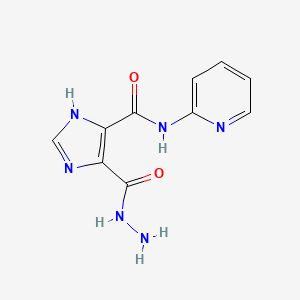![molecular formula C13H15N3O2S B2625628 5-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 320422-89-7](/img/structure/B2625628.png)
5-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Analysis
Recent studies have detailed the synthesis and structural analysis of derivatives related to the specified compound, illustrating the compound's role in the development of new chemical entities. For instance, research on imidazo[1,2-a]pyridine derivatives, closely related to the specified compound, has provided insights into their crystal structure and Hirshfeld surface analysis, highlighting the importance of the 4-methoxyphenyl and dimethylamino groups in determining molecular conformation (Dhanalakshmi et al., 2018). This foundational work underscores the potential of such compounds in forming the basis for further chemical synthesis and material science applications.
Development of Novel Compounds
Further research has led to the development of novel compounds featuring the core structure of the specified chemical, expanding its application potential. A notable example is the synthesis of new triazafulvalene systems, where derivatives of the original compound underwent cycloaddition and substitution reactions to yield complex structures with potential utility in various fields, including material sciences and pharmaceuticals (Uršič et al., 2010).
Photochromism and Electroluminescence
The compound's derivatives have been explored for their photochromic properties and potential application in electroluminescent materials. Research into the synthesis and photochromism of dimers of related imidazolyl compounds suggests avenues for the development of novel photoresponsive materials, which could find applications in smart windows, sensors, and display technologies (Bai et al., 2010).
Antimicrobial and Antioxidant Activities
Moreover, the synthesis of novel chalcone-linked imidazolones, structurally similar to the compound , has been investigated for antimicrobial and antioxidant activities. This research is pivotal in identifying new therapeutic agents, demonstrating the compound's relevance in drug discovery and the development of new treatments for infectious diseases and oxidative stress-related conditions (Sadula et al., 2014).
Advanced Organic Synthesis
The compound and its derivatives serve as key intermediates in advanced organic synthesis, facilitating the creation of structurally diverse libraries of new molecules. This versatility is showcased in the synthesis of spiro[imidazole-4,3'-quinolin]ones from related compounds, highlighting the utility of these chemical entities in generating novel compounds with potential application in pharmaceuticals and materials science (Zaitseva et al., 2021).
properties
IUPAC Name |
(5Z)-5-(dimethylaminomethylidene)-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-15(2)8-11-12(17)16(13(19)14-11)9-4-6-10(18-3)7-5-9/h4-8H,1-3H3,(H,14,19)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJLTPMLDCNSBP-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)N(C(=S)N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(dimethylamino)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

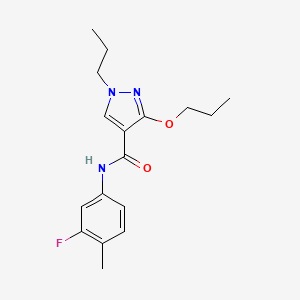
![3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide](/img/structure/B2625547.png)
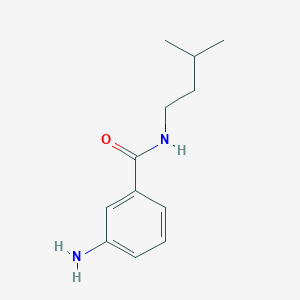
![N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2625550.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2625552.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2625553.png)
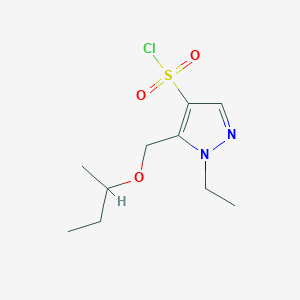
![Ethyl 5,5,7,7-tetramethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2625556.png)
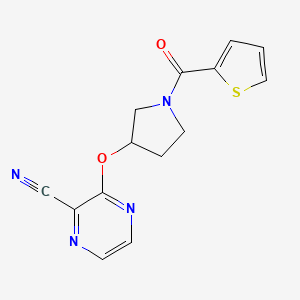
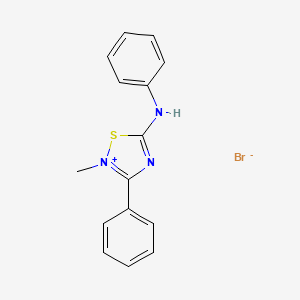
![N8-[(2-methoxyphenyl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2625566.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea](/img/structure/B2625567.png)
